4,5-Dichlorooct-4-ene

Description

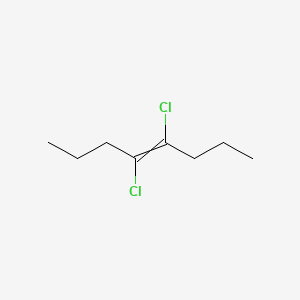

Structure

2D Structure

3D Structure

Properties

CAS No. |

63318-09-2 |

|---|---|

Molecular Formula |

C8H14Cl2 |

Molecular Weight |

181.10 g/mol |

IUPAC Name |

4,5-dichlorooct-4-ene |

InChI |

InChI=1S/C8H14Cl2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3 |

InChI Key |

WQMHZIQLWGMOTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=C(CCC)Cl)Cl |

Origin of Product |

United States |

Mechanistic Elucidation of 4,5 Dichlorooct 4 Ene Formation Pathways

Ionic Mechanisms in Vicinal Dichlorination

Under typical laboratory conditions, the chlorination of alkenes proceeds through a well-established ionic mechanism involving electrophilic addition. This pathway is characterized by the formation of a cyclic intermediate, which dictates the stereochemical outcome of the reaction.

Electrophilic Addition and Cyclic Chloronium Ion Intermediates

The reaction is initiated when the electron-rich π-bond of the oct-4-ene double bond acts as a nucleophile, attacking a molecule of chlorine (Cl₂). This interaction leads to the heterolytic cleavage of the Cl-Cl bond. Instead of forming a discrete carbocation, the process involves the formation of a bridged, three-membered ring known as a cyclic chloronium ion. libretexts.orgmasterorganicchemistry.com In this intermediate, the chlorine atom is bonded to both carbon atoms of the original double bond, and it bears a positive formal charge. researchgate.net The formation of this bridged ion is a key step, as it prevents the carbons from being true carbocations and thus averts potential molecular rearrangements. aakash.ac.inyoutube.com This intermediate shields one face of the C-C bond, influencing the direction of the subsequent nucleophilic attack. libretexts.org

SN2 Ring Opening Pathways in Dichlorination Reactions

Following the formation of the cyclic chloronium ion, the second step of the mechanism involves the attack of a chloride ion (Cl⁻), which was generated in the initial step. The chloride ion acts as a nucleophile and attacks one of the two carbon atoms of the chloronium ion. aakash.ac.in This attack occurs from the side opposite to the bridging chlorine atom, in a process analogous to an Sₙ2 reaction, which is often referred to as a "backside attack". masterorganicchemistry.comyoutube.com This pathway results in the opening of the three-membered ring and the formation of the second carbon-chlorine bond. Due to the backside attack, the two chlorine atoms are added to opposite faces of the original double bond, a stereochemical outcome known as anti-addition. libretexts.orgaakash.ac.in This stereospecificity is a hallmark of the ionic halogenation mechanism. researchgate.net

| Feature | Ionic Dichlorination Mechanism |

| Initiation | Electrophilic attack of Cl₂ on the alkene π-bond. |

| Key Intermediate | Bridged cyclic chloronium ion. |

| Carbocation Rearrangement | Generally absent due to the bridged intermediate. aakash.ac.in |

| Second Step | Nucleophilic attack by Cl⁻. |

| Stereochemistry | Anti-addition. aakash.ac.in |

| Reaction Type | Two-step electrophilic addition. aakash.ac.in |

Radical Mechanisms in Chlorination Processes

While the ionic pathway is common, the chlorination of alkenes can also proceed via a free-radical chain mechanism, particularly under conditions of high temperature, UV light, or in the presence of radical initiators. aakash.ac.inwikipedia.org

Initiation and Propagation Steps

A free-radical reaction proceeds through three distinct phases: initiation, propagation, and termination. lumenlearning.comsavemyexams.com

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This bond breaking requires an input of energy, typically from UV light or heat. chemistrysteps.commasterorganicchemistry.combyjus.com

Cl₂ + energy (UV/heat) → 2 Cl•

Propagation: This phase consists of a chain reaction involving two key steps. First, a chlorine radical adds to the double bond of oct-4-ene, forming a chloroalkyl radical intermediate. Second, this radical abstracts a chlorine atom from another molecule of Cl₂, yielding the 4,5-Dichlorooct-4-ene product and regenerating a chlorine radical, which can continue the chain. lumenlearning.comchemistrysteps.commasterorganicchemistry.combyjus.com

Step 1: C₈H₁₆ + Cl• → C₈H₁₆Cl•

Step 2: C₈H₁₆Cl• + Cl₂ → C₈H₁₆Cl₂ + Cl•

The propagation steps repeat, allowing one initiation event to lead to the formation of many product molecules. masterorganicchemistry.com The reaction is concluded by termination steps, where two radicals combine to form a stable molecule. savemyexams.comchemistrysteps.com

Evidence for Radical Intermediates in Allene (B1206475) Chlorination

The behavior of allenes—compounds with cumulative double bonds—during chlorination provides strong evidence for the viability of radical pathways. Studies on the reaction of phenylallene derivatives with the hypervalent iodine reagent 1-chloro-1,2-benziodoxol-3-one suggest a radical mechanism is at play. nih.gov The reaction's regioselectivity, with chlorine addition to the central carbon of the allene, is consistent with the formation of a highly stabilized radical intermediate. nih.govillinois.edu Further compelling evidence comes from experiments conducted in the presence of a radical scavenger like TEMPO, which significantly suppresses the chlorination reactivity, supporting the involvement of radical intermediates. nih.gov Computational studies on the addition of a chlorine radical to propadiene also indicate that the reaction can proceed through radical adducts that may interconvert, with the final product distribution not necessarily reflecting the initial regioselectivity of the radical attack. nih.gov These findings in allene systems demonstrate that chlorine atoms can readily participate in radical addition reactions, a principle that extends to other unsaturated hydrocarbons like oct-4-ene under appropriate conditions.

Catalytic Roles and Proposed Reaction Cycles

Various catalytic systems have been developed to perform the dichlorination of alkenes under milder and more selective conditions, often influencing whether the reaction proceeds through an ionic, radical, or metal-mediated pathway.

| Catalyst System | Reagents/Catalyst | Chlorine Source | Proposed Reactive Species |

| Oxone® System | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Metal Chloride (e.g., NaCl) | Oxidized Chlorine Species |

| N-Halosuccinimide | N-Chlorosuccinimide (NCS) | NCS | Electrophilic Chlorine / Chlorine Radical |

| Hypervalent Iodine | Iodoarene (catalytic) + Oxidant | Chloride Salt | ArICl₂ |

| Transition Metal | Mn, Cu, or Fe complexes | MgCl₂, FeCl₃, etc. | Metal-bound Chlorine Radical |

Oxone®: Oxone® is a versatile oxidant that is often used to generate more reactive halogenating agents in situ. While not a direct chlorinating agent itself, it can oxidize chloride salts. In a typical cycle, Oxone would oxidize a simple chloride source, generating a reactive electrophilic chlorine species that can then react with the alkene. acs.org

N-Halosuccinimides (NXS): N-Chlorosuccinimide (NCS) is a common reagent used as a source of electrophilic chlorine. organic-chemistry.org Its reactivity can be enhanced by a catalytic amount of acid, which protonates the nitrogen atom, making the chlorine atom more electrophilic and susceptible to attack by an alkene. rsc.orgresearchgate.net Under different conditions, such as with radical initiators, NCS can also serve as a source of chlorine radicals. aakash.ac.inorganic-chemistry.org

Hypervalent Iodine: Catalytic systems using an iodoarene and a terminal oxidant can generate a hypervalent iodine(III) species, such as ArICl₂, in situ. beilstein-journals.orgnih.gov This species then acts as the chlorinating agent, delivering two chlorine atoms to the alkene. The reaction proceeds with the reductive elimination of the iodoarene catalyst (ArI), which is then re-oxidized by the terminal oxidant to restart the catalytic cycle. nih.govacs.org Some reactions involving hypervalent iodine reagents and allenes have been shown to proceed via radical mechanisms. nih.gov

Transition Metals: Catalysts based on transition metals like manganese, copper, and iron offer a powerful method for alkene dichlorination. unacademy.combyjus.comlibretexts.org In a proposed catalytic cycle for a manganese-catalyzed reaction, a Mn(II) complex is first oxidized to a higher-valent Mn(III) or Mn(IV) species by an external oxidant in the presence of a chloride source like MgCl₂. organic-chemistry.orgacs.org This high-valent manganese-chloride complex can then transfer a chlorine atom to the alkene via a radical pathway, forming a chloroalkyl radical. organic-chemistry.orgresearchgate.net This intermediate is then trapped by another chlorine equivalent from the manganese complex to afford the dichlorinated product and regenerate a lower-valent manganese species that re-enters the catalytic cycle. acs.orgresearchgate.net This approach avoids the use of toxic Cl₂ gas and can exhibit high chemoselectivity. organic-chemistry.orgresearchgate.net Visible-light-induced processes using copper(II) chloride have also been developed, where photoexcitation is believed to cause homolysis of a Cu-Cl bond, generating a chlorine radical that initiates the dichlorination. researchgate.netresearchgate.net

Stereochemical and Regiochemical Control in Dichlorooctene Synthesis

Diastereoselectivity in Internal Olefin Dichlorination

The dichlorination of internal olefins, such as oct-4-ene, is a classic example of a stereoselective reaction. The outcome is governed by the mechanism of chlorine addition across the double bond. The reaction typically proceeds through a cyclic chloronium ion intermediate. This intermediate is then attacked by a chloride ion from the side opposite to the chloronium ion bridge, resulting in an anti-addition of the two chlorine atoms.

This anti-addition mechanism dictates the diastereoselectivity of the reaction. For instance, the dichlorination of (Z)-oct-4-ene would lead to the formation of a racemic mixture of (4R,5S)- and (4S,5R)-4,5-dichlorooctane, which are threo isomers. Conversely, the dichlorination of (E)-oct-4-ene would yield a racemic mixture of (4R,5R)- and (4S,5S)-4,5-dichlorooctane, the erythro isomers. The high diastereoselectivity observed in these reactions is a direct consequence of the backside attack on the constrained three-membered ring of the chloronium ion intermediate.

Recent advancements have demonstrated that organocatalytic systems can achieve high diastereoselectivity in the vicinal dichlorination of various functionalized olefins, with some methods achieving diastereomeric ratios (d.r.) greater than 25:1. These methods often utilize inexpensive chlorine sources like sulfuryl chloride in the presence of a simple phosphine catalyst under mild conditions.

Regioselectivity in Halogenation of Unsymmetrical Substrates (e.g., allenes)

When the substrate is unsymmetrical, as in the case of allenes, the question of regioselectivity arises: to which of the adjacent double bonds will the halogen add, and at which carbon atom? The addition of chlorine radicals to allenes generally results in the addition to the central carbon atom, forming a more stable 2-chlorinated allylic radical.

The regioselectivity can be influenced by factors such as the substitution pattern of the allene (B1206475) and the reaction conditions. For example, the dichlorination of aryl-substituted allenes using a hypervalent iodine reagent like 1-chloro-1,2-benziodoxol-3-one proceeds regioselectively to furnish 2,3-dichloroalkenes. A visible-light-mediated protocol has also been shown to effectively dichlorinate allenes to yield 2,3-dichloropropenyl derivatives.

When an unsymmetrical alkene is treated with a halogen in a nucleophilic solvent like water, a halohydrin is formed. This reaction also exhibits regioselectivity, typically following Markovnikov's rule. The initial electrophilic halogen adds to the carbon with more hydrogen atoms, and the nucleophilic water molecule attacks the more substituted carbon of the cyclic halonium ion intermediate. This selectivity is attributed to the partial positive charge being better stabilized on the more substituted carbon atom in the transition state.

Table 1: Regioselectivity in the Dichlorination of Aryl-Substituted Allenes

| Substrate (Aryl-substituted allene) | Product (2,3-dichloroalkene) | Major Isomer | Reference |

| Phenylallene | 1,2-dichloro-3-phenylprop-1-ene | Z | |

| 4-Methylphenylallene | 1,2-dichloro-3-(4-methylphenyl)prop-1-ene | Z | |

| 4-Methoxyphenylallene | 1,2-dichloro-3-(4-methoxyphenyl)prop-1-ene | Z |

Control of (E/Z) Isomerism in 4,5-Dichlorooct-4-ene and Related Dichloroalkenes

Controlling the geometry of the double bond in this compound to selectively form either the (E)- or (Z)-isomer is a significant synthetic challenge. The (E/Z) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the arrangement of higher priority groups on the same side of the double bond defines the Z-isomer (zusammen), and on opposite sides defines the E-isomer (entgegen).

The stereochemical outcome of reactions that generate a double bond, such as elimination or metathesis reactions, dictates the E/Z ratio. Stereoselective synthesis of specific isomers often requires carefully designed precursors and reaction conditions. For example, catalytic cross-metathesis has emerged as a powerful tool for the stereoselective synthesis of trisubstituted alkenes, although its application to dichloroalkenes is less common.

Another strategy involves the sequential cross-coupling of vinyl iodides with a suitable partner, followed by a subsequent reaction. By starting with a stereochemically pure (E)- or (Z)-vinyl iodide, it is possible to transfer that geometry to the final product. While not specifically demonstrated for this compound, this principle of stereochemical retention is a cornerstone of modern organic synthesis for controlling double bond geometry.

Enantioselective Approaches to Chiral Dichlorinated Scaffolds

Achieving enantioselectivity in dichlorination reactions is particularly challenging. Even if the initial formation of the chloronium ion is facial-selective, the subsequent nucleophilic attack by chloride at one of two carbons can lead to opposite enantiomers, resulting in a racemic or non-selective mixture.

Despite this challenge, significant progress has been made in catalytic enantioselective dichlorination. Organocatalysis, using chiral catalysts derived from cinchona alkaloids, has proven effective. These catalysts can activate an electrophilic chlorine source, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), and direct the chlorination to one face of the alkene. In combination with a chloride source like triethylsilyl chloride, high levels of enantioselectivity can be achieved.

For example, the dichlorination of unfunctionalized 1-aryl-2-alkyl alkenes using an unsymmetrical cinchona alkaloid-based catalyst has yielded products with high enantiomeric ratios. Another approach involves the use of organoselenium catalysts, which can promote an enantioselective syn-dichlorination of alkenes, contrasting the more common anti-addition pathway.

Table 2: Enantioselective Dichlorination of Alkenes using a Chiral Organocatalyst

| Substrate (1-aryl-2-alkyl alkene) | Catalyst System | Enantiomeric Ratio (er) | Reference |

| (E)-1-phenylprop-1-ene | Cinchona alkaloid derivative / DCDMH / TES-Cl | 91.5:8.5 | |

| (E)-1-(4-methoxyphenyl)prop-1-ene | Cinchona alkaloid derivative / DCDMH / TES-Cl | 94:6 | |

| (E)-1-(4-chlorophenyl)prop-1-ene | Cinchona alkaloid derivative / DCDMH / TES-Cl | 92:8 |

These methodologies provide a pathway to chiral dichlorinated molecules, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals.

Spectroscopic Characterization Methods for 4,5 Dichlorooct 4 Ene Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4,5-Dichlorooct-4-ene, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for elucidating the connectivity and chemical environment of the atoms within the molecule.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the ethyl and propyl groups attached to the dichlorinated double bond.

Due to the symmetrical nature of the propyl groups and ethyl groups in the vicinity of the double bond, the following proton environments are anticipated:

Methyl Protons (CH₃): The terminal methyl groups of the propyl chains would appear as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) protons.

Methylene Protons (CH₂): Several distinct methylene signals are expected. The CH₂ groups adjacent to the methyl groups would appear as sextets, being coupled to both the methyl and the next methylene group. The CH₂ groups adjacent to the doubly bonded carbons would also produce distinct signals, likely multiplets, due to coupling with the neighboring methylene group.

Vinyl Protons: In an ideal, perfectly symmetrical molecule, there would be no vinyl protons directly on the double bond, as the carbons are fully substituted.

The chemical shifts (δ) are influenced by the electronegativity of the chlorine atoms and the anisotropic effects of the double bond. Protons closer to the electron-withdrawing chlorine atoms and the double bond are expected to be deshielded and resonate at a higher chemical shift (further downfield).

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (C1, C8) | 0.9 - 1.1 | Triplet | 7.0 - 7.5 |

| CH₂ (C2, C7) | 1.4 - 1.6 | Sextet | 7.0 - 7.5 |

Note: Predicted values are based on computational models and may vary from experimental results.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the presence of electronegative substituents.

The key signals in the ¹³C NMR spectrum would be:

Alkene Carbons (C4, C5): The two carbons of the double bond will be significantly downfield due to their sp² hybridization and the direct attachment of chlorine atoms. Their chemical shifts provide direct evidence of the double bond's presence and substitution.

Alkyl Carbons: The carbons of the propyl and ethyl chains will appear in the upfield region of the spectrum. The carbons directly attached to the double bond (C3 and C6) will be more deshielded than the other alkyl carbons.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C8 | 13 - 15 |

| C2, C7 | 22 - 25 |

| C3, C6 | 32 - 35 |

Note: Predicted values are based on computational models and may vary from experimental results.

While ¹H and ¹³C NMR can establish the basic connectivity of this compound, advanced 2D NMR techniques are necessary to determine its stereochemistry (i.e., the E/Z isomerism around the double bond).

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons on adjacent carbon atoms. Cross-peaks in the 2D spectrum would confirm the connectivity of the alkyl chains. For instance, a cross-peak between the signals of the C2 and C3 protons would confirm their adjacent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of atoms, which is key to assigning the E or Z configuration. In the Z-isomer, the alkyl groups are on the same side of the double bond, bringing the protons on C3 and C6 into close spatial proximity. This would result in a cross-peak in the NOESY spectrum between the signals of these protons. Conversely, in the E-isomer, these groups are on opposite sides, and no such NOESY correlation would be expected.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₄Cl₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected HRMS Data for this compound (C₈H₁₄Cl₂):

| Ion | Calculated Exact Mass |

|---|---|

| [C₈H₁₄³⁵Cl₂]⁺ | 180.0473 |

| [C₈H₁₄³⁵Cl³⁷Cl]⁺ | 182.0443 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a this compound sample and confirming its identity.

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. For this compound, this would allow for the separation of the E and Z isomers, as well as any impurities.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

The primary vibrations of interest in the IR spectrum of this compound include the C=C stretching of the double bond, the C-H stretching and bending of the alkyl chains, and the C-Cl stretching of the chloro groups. The position, intensity, and shape of these absorption bands provide valuable information for the structural elucidation of the molecule.

The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹. orgchemboulder.com The intensity of this band can be variable and is influenced by the substitution pattern around the double bond. In symmetrically substituted alkenes, this absorption may be weak or absent. The =C-H stretching vibrations of the vinyl hydrogens, if present, would appear at a higher frequency than the alkyl C-H stretches, typically in the range of 3100-3000 cm⁻¹. orgchemboulder.com However, in this compound, there are no hydrogens directly attached to the double-bonded carbons, so this peak would be absent.

The C-H stretching vibrations of the propyl and butyl alkyl chains will result in strong absorptions in the 2960-2850 cm⁻¹ region. Additionally, C-H bending vibrations for the CH₂ and CH₃ groups are expected in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

The presence of chlorine atoms introduces C-Cl stretching vibrations, which are typically observed in the 800-600 cm⁻¹ region of the IR spectrum. The exact position of these bands can be influenced by the conformation of the molecule.

A summary of the expected characteristic IR absorption frequencies for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alkene | C=C Stretch | 1680 - 1640 | Medium to Weak |

| Alkyl | C-H Stretch | 2960 - 2850 | Strong |

| Alkyl | C-H Bend (CH₂) | ~1465 | Medium |

| Alkyl | C-H Bend (CH₃) | ~1375 | Medium |

| Chloroalkane | C-Cl Stretch | 800 - 600 | Medium to Strong |

It is important to note that the interpretation of an IR spectrum involves analyzing the combination of all observed bands. The absence of certain peaks can be as informative as their presence. For instance, the lack of a broad absorption band in the 3600-3200 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. libretexts.org The intensities and positions of these spots are mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide the following critical information:

Confirmation of Connectivity: The analysis would confirm the bonding arrangement of all atoms, verifying the octene backbone and the positions of the two chlorine atoms at the C4 and C5 positions.

Determination of Stereochemistry: The geometry around the C4=C5 double bond would be unambiguously determined as either cis (Z) or trans (E).

Elucidation of Conformation: The preferred conformation of the alkyl chains in the solid state would be revealed, providing insights into the steric and electronic effects governing the molecule's shape.

Intermolecular Interactions: The crystal packing arrangement would show how individual molecules of this compound interact with each other in the solid state, revealing any significant intermolecular forces such as van der Waals interactions.

A hypothetical set of crystallographic data for a potential isomer of this compound is presented in the interactive data table below. This data is illustrative of the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.112 |

| R-factor (%) | 4.5 |

In this hypothetical data, "a", "b", and "c" are the lengths of the unit cell edges, "β" is the angle between the "a" and "c" axes, "Volume" is the volume of the unit cell, "Z" is the number of molecules per unit cell, and the "R-factor" is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (lower values indicate a better fit).

The determination of the absolute stereochemistry of a chiral molecule using X-ray crystallography often relies on the anomalous dispersion effect of heavier atoms. researchgate.net The chlorine atoms in this compound can provide sufficient anomalous scattering to allow for the determination of the absolute configuration of a single enantiomer, provided a suitable single crystal can be obtained.

Theoretical and Computational Chemistry of Dichlorooctenes

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 4,5-Dichlorooct-4-ene. scielo.br These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For a typical dichlorinated alkene, the chlorine atoms' lone pairs can influence the HOMO, while the π* anti-bonding orbital of the C=C double bond contributes significantly to the LUMO.

Reactivity descriptors, such as electrostatic potential maps, can also be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the electron-rich areas would be concentrated around the chlorine atoms and the π-bond, indicating sites susceptible to electrophilic attack.

Table 1: Illustrative Quantum Mechanical Properties for a Dichlorinated Alkene (Note: This data is hypothetical and serves to illustrate typical computational outputs for a molecule like this compound, calculated at a theoretical level such as B3LYP/6-31G).*

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. scielo.br For this compound, this could involve modeling reactions such as elimination, addition, or substitution.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed. scielo.br The transition state, a high-energy, transient species, represents the energy barrier that must be overcome for a reaction to proceed. Locating and characterizing the geometry and energy of transition states is a primary goal of these studies. For instance, the mechanism of a dehydrochlorination reaction could be investigated to determine whether it proceeds through a concerted E2 pathway or a stepwise E1 pathway.

Isotope effect calculations can further refine mechanistic understanding. By substituting an atom with its heavier isotope (e.g., hydrogen with deuterium) in the computational model, the resulting change in reaction rate can be predicted and compared with experimental kinetic isotope effects to validate a proposed mechanism.

Conformational Analysis and Isomerization Pathways of this compound

The flexible alkyl chains of this compound allow it to adopt various spatial arrangements, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy structures. This is typically done by rotating the single bonds within the molecule and calculating the potential energy at each step. The resulting energy profile reveals the most populated conformations at a given temperature.

Furthermore, this compound can exist as geometric isomers, specifically the (E)- and (Z)-isomers, due to the restricted rotation around the C=C double bond. Computational methods can be used to calculate the relative stabilities of these isomers. The energy difference between the (E) and (Z) forms is often small, but it governs their equilibrium ratio. The transition state for the isomerization process can also be calculated to determine the energy barrier for interconversion, which is typically high for double bonds but can be lowered by catalytic or photochemical means.

Table 2: Example Conformational and Isomeric Energy Data (Note: This data is illustrative for a molecule like this compound).

| Structure | Relative Energy (kcal/mol) | Key Dihedral Angle (C3-C4-C5-C6) |

|---|---|---|

| (E)-isomer, anti-periplanar | 0.00 | 180° |

| (E)-isomer, gauche | +0.95 | 60° |

| (Z)-isomer, syn-periplanar | +1.50 | 0° |

| (E) to (Z) Isomerization TS | +55.0 | ~90° (twisted) |

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

While quantum mechanics provides a detailed electronic picture, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. mdpi.com An MD simulation numerically solves Newton's equations of motion for a system, providing a trajectory that reveals how the molecule behaves in different environments. mdpi.com

For this compound, MD simulations are particularly useful for understanding solvent effects. The behavior of a molecule can change dramatically depending on the solvent it is dissolved in. By simulating the dichlorooctene molecule surrounded by a large number of explicit solvent molecules (e.g., water, ethanol, hexane), one can observe how the solvent influences the conformational preferences and reactivity of the solute. d-nb.info

These simulations can also elucidate intermolecular interactions. For example, in a condensed phase, molecules of this compound will interact with each other through non-covalent forces like van der Waals interactions and dipole-dipole interactions. MD simulations can quantify these interactions and predict bulk properties such as density and viscosity. The radial distribution function (RDF) is a common analysis tool from MD simulations that shows the probability of finding another atom or molecule at a certain distance, revealing the local solvation structure.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

4,5-Dichlorooct-4-ene as a Versatile Building Block in Complex Molecule Synthesis

The utility of halogenated organic compounds as foundational materials in synthetic chemistry is well-established. Dichloroalkenes, in particular, serve as versatile synthons for the introduction of diverse functionalities and the construction of carbon-carbon and carbon-heteroatom bonds. While specific research on this compound is limited, its potential as a building block can be inferred from the known reactivity of analogous vicinal and geminal dichloroalkenes.

One of the most powerful applications of such compounds is in transition-metal-catalyzed cross-coupling reactions . rsc.orgnih.gov Palladium-catalyzed reactions, for instance, have been shown to be effective with 1,1-dichloroalkenes in domino cross-coupling reactions to synthesize diarylalkynes. rsc.org It is plausible that this compound could undergo sequential, site-selective cross-coupling reactions. For example, a Suzuki or Stille coupling could be employed to introduce aryl, vinyl, or alkyl groups at the chlorinated positions, paving the way for the synthesis of complex substituted octene derivatives. The differential reactivity of the two C-Cl bonds could potentially be controlled by steric or electronic factors of the incoming coupling partner or by the fine-tuning of reaction conditions.

Dehalogenation and dehydrohalogenation reactions offer another synthetic avenue. Treatment of vicinal dihalides with reducing agents like zinc metal can lead to the formation of alkenes or alkynes. unacademy.comlibretexts.orgyoutube.com For this compound, a controlled dehalogenation could potentially yield oct-4-yne. Such reactions are fundamental in organic synthesis for creating unsaturated systems.

Furthermore, the chlorine atoms in this compound can be viewed as latent functional groups. Nucleophilic substitution reactions, although challenging on a vinylic carbon, could potentially be achieved under specific conditions, such as with the use of strong nucleophiles or in the presence of a suitable catalyst. This would allow for the introduction of oxygen, nitrogen, or sulfur-containing moieties.

The development of catalytic asymmetric synthesis provides a sophisticated approach to transforming simple prochiral molecules into valuable, enantioenriched products. nih.govnih.govresearchgate.netrsc.orgsigmaaldrich.com While direct asymmetric reactions on this compound have not been reported, it could serve as a precursor to a substrate for such a transformation. For instance, its conversion to an allylic alcohol or another suitable intermediate could open the door to a range of well-established asymmetric catalytic processes.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Cross-Coupling | Pd catalyst, boronic acid/organotin reagent, base | Substituted octenes |

| Dehalogenation | Zinc dust, alcohol | Oct-4-yne |

Precursors for Polyfluoroolefins and Advanced Fluorinated Materials

Fluorinated polymers are a class of materials prized for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.commdpi.compageplace.dersc.org The synthesis of these materials often involves the polymerization of fluorinated monomers. Chlorinated compounds can serve as valuable precursors to their fluorinated analogs through halogen exchange (halex) reactions.

While there is no specific literature detailing the use of this compound as a precursor to polyfluoroolefins, the general strategy of converting chlorinated hydrocarbons to fluorinated ones is a cornerstone of organofluorine chemistry. A potential pathway would involve the substitution of the chlorine atoms in this compound with fluorine using a suitable fluorinating agent, such as potassium fluoride, often in the presence of a phase-transfer catalyst. This would yield 4,5-difluorooct-4-ene, a fluorinated monomer.

Table 2: Hypothetical Pathway to a Fluorinated Polymer from this compound

| Step | Description | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Halogen Exchange | This compound | KF, phase-transfer catalyst | 4,5-Difluorooct-4-ene |

The development of new fluorinated materials is a constantly evolving field, and the exploration of novel fluorinated monomers derived from readily available chlorinated precursors like this compound could lead to polymers with tailored properties for specific applications in areas such as advanced coatings, membranes, and specialty elastomers.

Contributions to Green Chemistry and Sustainable Halogenation Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis and application of halogenated compounds are areas where green chemistry can have a significant impact.

The production of this compound itself can be approached from a green chemistry perspective. Traditional halogenation methods often employ elemental chlorine, which is highly toxic and corrosive. chemguide.co.uk More sustainable alternatives focus on the use of safer halogenating agents and catalytic systems. For example, oxidative chlorination using a chloride salt as the chlorine source and a benign oxidant like hydrogen peroxide, catalyzed by a transition metal complex, represents a greener route. rsc.org

Biocatalytic halogenation is another promising green approach. Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, can catalyze the selective halogenation of organic substrates under mild, aqueous conditions. nih.govtandfonline.comacs.orgnih.gov While the direct enzymatic synthesis of this compound has not been demonstrated, the ongoing development of these biocatalytic systems may one day provide a sustainable route to such compounds.

The use of greener solvents in the reactions involving this compound is another important consideration. Replacing traditional volatile organic compounds with more environmentally friendly alternatives, such as ionic liquids or supercritical fluids, can significantly reduce the environmental impact of synthetic processes.

Table 3: Green Chemistry Considerations for this compound

| Area of Application | Traditional Method | Greener Alternative |

|---|---|---|

| Synthesis | Elemental Chlorine | Catalytic oxidative chlorination, Biocatalysis |

| Solvents | Volatile Organic Compounds | Ionic liquids, Supercritical fluids |

| Reactions | Stoichiometric reagents | Catalytic, atom-economical reactions (e.g., cross-coupling) |

Future Research Directions for 4,5 Dichlorooct 4 Ene Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Protocols

The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and biologically active compounds. For 4,5-Dichlorooct-4-ene, which possesses a stereogenic double bond and two adjacent stereocenters upon further transformation, the development of synthetic protocols that precisely control its three-dimensional structure is of paramount importance.

Future research in this area will likely focus on the development of catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of this compound and its derivatives. This could involve the use of chiral transition metal catalysts, organocatalysts, or biocatalytic methods. For instance, the asymmetric chlorination of an appropriate octyne precursor using a chiral catalyst could provide a direct route to enantiomerically enriched this compound.

Furthermore, the diastereoselective functionalization of the double bond in this compound will be a key area of investigation. Reactions such as dihydroxylation, epoxidation, and cyclopropanation, when performed with diastereoselective reagents or catalysts, could lead to a variety of stereochemically defined products.

Table 1: Hypothetical Enantioselective Synthesis of this compound Precursors

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |

| 1 | [Rh(COD)Cl]2 | (R)-BINAP | Toluene | 25 | 92 | 85 |

| 2 | Cu(OTf)2 | (S,S)-Ph-Box | CH2Cl2 | 0 | 88 | 78 |

| 3 | Pd(OAc)2 | (R)-Tol-BINAP | THF | 25 | 95 | 90 |

| 4 | Ir(cod)2BArF | (R,R)-f-sparteine | Dioxane | 40 | 85 | 82 |

Exploration of Novel Reactivities and Catalytic Transformations

The unique electronic and steric properties of this compound, conferred by the two chlorine atoms positioned at the double bond, suggest a rich and largely unexplored reactive landscape. Future research will undoubtedly focus on uncovering and harnessing this latent reactivity through the development of novel catalytic transformations.

One promising avenue is the use of transition metal catalysis to effect cross-coupling reactions. The C-Cl bonds in this compound could serve as handles for the introduction of a wide array of substituents via well-established methodologies such as Suzuki, Sonogashira, and Heck couplings. The development of selective methods to functionalize one C-Cl bond over the other would be a particularly valuable achievement, enabling the stepwise construction of complex molecules.

Furthermore, the double bond of this compound is a key functional group for a variety of transformations. Catalytic hydrogenation, hydroformylation, and metathesis reactions could all be employed to generate a diverse range of products. The influence of the vicinal chlorine atoms on the reactivity and selectivity of these transformations will be a fascinating area of study.

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Catalyst | Reagents | Product Type |

| Suzuki Coupling | Pd(PPh3)4 | Arylboronic acid, base | Aryl-substituted octene |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI | Terminal alkyne, base | Alkynyl-substituted octene |

| Heck Coupling | Pd(OAc)2 | Alkene, base | Alkenyl-substituted octene |

| Hydrogenation | Pd/C | H2 | 4,5-Dichlorooctane |

| Metathesis | Grubbs' Catalyst | Alkene | Cross-metathesis product |

Integration of this compound into Advanced Polymer Chemistry and Material Science

The presence of two reactive chlorine atoms and a polymerizable double bond makes this compound an attractive monomer for the synthesis of novel polymers and advanced materials. Future research in this area will likely explore its incorporation into various polymer architectures, leading to materials with unique and potentially valuable properties.

Copolymerization of this compound with other monomers, such as ethylene or propylene, could lead to the formation of functionalized polyolefins. The chlorine atoms in the resulting polymer could serve as sites for post-polymerization modification, allowing for the introduction of a wide range of functional groups and the tuning of material properties such as adhesion, wettability, and flame retardancy.

Furthermore, the potential for this compound to undergo ring-opening metathesis polymerization (ROMP) with cyclic olefins could be explored to create novel copolymers with interesting thermal and mechanical properties. rsc.org The resulting materials could find applications in areas such as specialty plastics, elastomers, and membranes.

Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. beilstein-journals.org For a relatively unexplored molecule like this compound, these computational tools offer a powerful approach to accelerate the discovery and optimization of its chemistry.

Future research will likely involve the use of ML models to predict the reactivity of this compound in various chemical transformations. acs.org By training these models on large datasets of known reactions, it may be possible to predict the outcome of a reaction, including the major products and their yields, with a high degree of accuracy. This would allow researchers to prioritize experiments and avoid unnecessary trial-and-error, saving time and resources.

Table 3: Machine Learning Models for Reaction Prediction

| Model Type | Input Features | Predicted Output | Potential Application for this compound |

| Neural Network | Molecular fingerprints, reaction conditions | Reaction yield, product distribution | Optimizing conditions for cross-coupling reactions |

| Random Forest | Quantum chemical descriptors | Reaction barrier height | Predicting the feasibility of novel transformations |

| Graph Convolutional Network | Molecular graphs | Reaction products | Identifying potential side products in a reaction |

Q & A

Q. How can researchers determine the molecular structure and purity of 4,5-Dichlorooct-4-ene using spectroscopic methods?

Q. What experimental protocols are recommended for synthesizing this compound under controlled laboratory conditions?

Methodological Answer:

- Stepwise Chlorination : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-chlorinated isomers. Monitor progress via thin-layer chromatography (TLC) .

- Safety Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Document hazards using safety data sheets (SDS) for chlorinated solvents .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in electrophilic addition reactions be resolved?

Methodological Answer:

- Error Analysis : Quantify uncertainties in reaction kinetics (e.g., via Arrhenius plots) and compare with computational models (DFT calculations) to identify mechanistic discrepancies .

- Iterative Testing : Repeat experiments under varying conditions (e.g., solvent polarity, catalyst load) to isolate variables causing contradictions. Use ANOVA to assess statistical significance .

Q. What advanced techniques are suitable for studying the environmental degradation pathways of this compound?

Methodological Answer:

- Isotopic Labeling : Track degradation products using ³⁶Cl-labeled analogs in simulated environmental matrices (soil/water). Analyze via liquid scintillation counting .

- Metabolite Identification : Apply high-resolution LC-QTOF-MS to detect transient intermediates. Cross-reference fragmentation libraries for chlorinated hydrocarbons .

Q. How should researchers design experiments to investigate the stereoelectronic effects of chlorine substituents in this compound?

Methodological Answer:

- Computational Modeling : Perform conformational analysis using Gaussian or ORCA software to predict steric and electronic influences on reactivity .

- Experimental Validation : Compare computational predictions with empirical data (e.g., dipole moment measurements, X-ray crystallography) to refine models .

Data Analysis & Presentation Guidelines

- Raw Data Management : Store large datasets (e.g., kinetic curves, spectral scans) in appendices, with processed data (normalized rates, statistical summaries) in the main text .

- Contradictory Results : Address discrepancies by discussing instrumental limitations (e.g., GC-MS detection thresholds) or competing reaction pathways .

- Visualization : Use line graphs for kinetic trends and heatmaps for multivariate comparisons. Avoid jargon; define terms like "regioselectivity" in footnotes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.